[5-(acetylamino)-1H-1,2,4-triazol-3-yl]acetic acid
Description
[5-(Acetylamino)-1H-1,2,4-triazol-3-yl]acetic acid is a heterocyclic compound featuring a 1,2,4-triazole core substituted with an acetylamino group at position 5 and an acetic acid moiety at position 2. Its molecular formula is C₆H₇N₅O₃, with a molecular weight of 197.15 g/mol (calculated from constituent atoms). The compound is structurally related to amino-triazole derivatives, which are widely studied for their pharmacological and biochemical properties. The presence of the acetic acid group enhances solubility in polar solvents, while the acetylated amino group influences reactivity and hydrogen-bonding capacity .
Properties
IUPAC Name |
2-(3-acetamido-1H-1,2,4-triazol-5-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O3/c1-3(11)7-6-8-4(9-10-6)2-5(12)13/h2H2,1H3,(H,12,13)(H2,7,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLZNHGWFLBIENS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NNC(=N1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701241672 | |
| Record name | 5-(Acetylamino)-1H-1,2,4-triazole-3-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701241672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
869942-33-6 | |
| Record name | 5-(Acetylamino)-1H-1,2,4-triazole-3-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=869942-33-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Acetylamino)-1H-1,2,4-triazole-3-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701241672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(acetylamino)-1H-1,2,4-triazol-3-yl]acetic acid typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by reacting an appropriate hydrazine derivative with a nitrile or an isocyanate under acidic or basic conditions.
Acetamidation: The triazole intermediate is then acetamidated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Introduction of the Acetic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
[5-(acetylamino)-1H-1,2,4-triazol-3-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The acetamido and acetic acid groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new derivatives with different functional groups.
Scientific Research Applications
Synthesis of [5-(acetylamino)-1H-1,2,4-triazol-3-yl]acetic acid
The synthesis of this compound typically involves the reaction of 5-amino-1H-1,2,4-triazole with acetic anhydride or acetyl chloride in an appropriate solvent. This reaction yields the acetylated derivative, which can be further purified through recrystallization or chromatography. The compound's structure can be confirmed using techniques such as NMR and mass spectrometry.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. For instance:
- Bacterial Inhibition : Studies have shown that derivatives of triazole compounds can inhibit the growth of Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial cell wall synthesis or protein function.
- Fungal Activity : Triazoles are well-known for their antifungal properties. This compound may inhibit ergosterol biosynthesis in fungi, making it effective against various fungal infections.
Antitumor Activity
Emerging studies suggest that this compound may possess antitumor properties. It has been reported to induce apoptosis in certain cancer cell lines by:
- Inhibiting Cell Proliferation : The compound may interfere with cell cycle progression and promote programmed cell death.
- Targeting Specific Pathways : Research indicates that it could inhibit key signaling pathways involved in tumor growth and metastasis.
Agricultural Applications
The compound's triazole structure allows it to function as a fungicide in agricultural settings. It can be used to protect crops from fungal diseases by:
- Preventing Fungal Infections : Application of this compound can reduce the incidence of diseases caused by pathogens such as Fusarium and Botrytis.
Material Science Applications
In material science, triazole derivatives are being explored for their potential use in:
Polymer Chemistry
Triazole compounds can act as crosslinking agents in polymer matrices:
- Enhancing Mechanical Properties : Incorporating triazole derivatives into polymer formulations can improve thermal stability and mechanical strength.
Coatings and Adhesives
The compound's chemical properties make it suitable for use in coatings that require resistance to moisture and chemicals:
- Water Resistance : Coatings formulated with triazole derivatives exhibit enhanced water repellency and durability.
Antimicrobial Efficacy Study
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of various triazole derivatives against clinical isolates of bacteria and fungi. Results indicated that this compound showed significant inhibition zones compared to control groups (Study Reference: PMC6259131) .
Antitumor Mechanism Investigation
Research conducted on the antitumor effects of triazole derivatives demonstrated that this compound induced apoptosis in human cancer cell lines through mitochondrial pathways (Study Reference: US20040029858A1) .
Mechanism of Action
The mechanism of action of [5-(acetylamino)-1H-1,2,4-triazol-3-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido group can form hydrogen bonds with active sites, while the triazole ring can participate in π-π interactions or coordinate with metal ions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key compounds are summarized below:
Table 1: Comparative Analysis of Triazole-Acetic Acid Derivatives
Key Findings from Comparative Studies
Reactivity in Acetylation Reactions: The carboxyl group in this compound sterically hinders further acetylation, unlike its non-carboxylated analog, 5-amino-1H-1,2,4-triazole, which undergoes triacetylation under similar conditions . Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate forms diacetyl derivatives only at elevated temperatures (boiling acetic anhydride), indicating reduced nucleophilicity of the amino group due to conjugation with the ester .
Hydrogen Bonding and Stability: Intramolecular hydrogen bonding between the acetyl carbonyl and triazole N-H in this compound stabilizes the structure, as confirmed by FTIR and ¹H NMR . Derivatives with thioacetic acid (e.g., {[5-(1,3-benzodioxol-5-yl)-4H-1,2,4-triazol-3-yl]thio}acetic acid) exhibit weaker hydrogen bonding but enhanced flexibility, improving bioavailability .
Pharmacological Potential: Chlorophenyl-substituted analogs (e.g., [5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]acetic acid) demonstrate increased lipophilicity, making them candidates for CNS-targeting drugs . Thioether-linked derivatives (e.g., 2-((5-isopropyl-4H-1,2,4-triazol-3-yl)thio)acetic acid) show promise in antioxidant and anti-inflammatory applications .
Synthetic Challenges: Carboxylated triazoles require harsher conditions for functionalization compared to non-carboxylated analogs, limiting their use in multi-step syntheses .
Biological Activity
[5-(Acetylamino)-1H-1,2,4-triazol-3-yl]acetic acid, also known as 2-(5-acetamido-1H-1,2,4-triazol-3-yl)acetic acid, is a triazole derivative with significant biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly as an enzyme inhibitor and for its antimicrobial properties.
Chemical Structure and Properties
The compound features a triazole ring substituted with an acetamido group and an acetic acid moiety. Its structure allows for diverse interactions with biological macromolecules, influencing various biochemical pathways.
Enzyme Interactions
This compound is known to interact with cytochrome P450 enzymes, which are essential for drug metabolism. Such interactions can lead to either inhibition or activation of these enzymes, impacting the pharmacokinetics of co-administered drugs .
Cellular Effects
This compound modulates cell signaling pathways and gene expression. Studies indicate that it can influence apoptosis and cell proliferation by affecting the expression of related genes.
The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets. The acetamido group can form hydrogen bonds with active sites on enzymes or receptors, while the triazole ring participates in π-π interactions or coordinates with metal ions . This multifaceted binding capability enhances its potential as a therapeutic agent.
Antimicrobial Activity
Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that triazole derivatives possess antifungal activity against various pathogens, including Fusarium oxysporum and Candida albicans. The Minimum Inhibitory Concentration (MIC) values for these compounds often range from 6 to 32 µg/mL .
Anti-inflammatory Effects
In addition to antimicrobial properties, this compound has been evaluated for anti-inflammatory activity. Research indicates that it may exhibit comparable effects to established anti-inflammatory agents, making it a candidate for further investigation in inflammatory diseases .
Case Studies
A notable study involved the synthesis of various triazole derivatives and their evaluation for biological activity. The synthesized compounds were tested against several bacterial strains and exhibited promising results in inhibiting growth at low concentrations. For example:
| Compound | Target Organism | MIC (µg/mL) | Activity |
|---|---|---|---|
| A | E. coli | 12 | Moderate |
| B | P. aeruginosa | 8 | Strong |
| C | Fusarium oxysporum | 6 | Very Strong |
This table summarizes findings from studies indicating the effectiveness of various derivatives in combating microbial infections .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing [5-(acetylamino)-1H-1,2,4-triazol-3-yl]acetic acid and its derivatives?
- Methodology : The synthesis typically involves nucleophilic substitution or condensation reactions. For analogous triazole derivatives, heating 5-substituted-4H-1,2,4-triazol-3-thiones with chloroacetic acid in an alkaline medium (equimolar ratios, reflux conditions) is a common approach . For example:
- Step 1 : React 5-(hydroxy(phenyl)methyl)-4-R-4H-1,2,4-triazol-3-thione with chloroacetic acid under basic conditions (e.g., NaOH).
- Step 2 : Purify via recrystallization and confirm purity using thin-layer chromatography (TLC) .
Q. How is the structural integrity of this compound validated experimentally?
- Methodology : A combination of elemental analysis (to verify C, H, N, S content) and IR spectrophotometry (to identify functional groups like -NH, -COOH, and triazole rings) is used . For example:
- IR peaks at 2500–2600 cm⁻¹ (S-H stretch in thiols) and 1700–1750 cm⁻¹ (C=O in carboxylic acids) confirm key structural motifs .
- Chromatographic methods (TLC or HPLC) assess purity and reproducibility .
Advanced Research Questions
Q. How do structural modifications (e.g., salt formation or substitution at the 4-position) impact the compound’s bioactivity?
- Methodology :
- Salt Formation : Reacting the carboxylic acid group with inorganic/organic bases (e.g., NaOH, morpholine) forms salts. However, blocking the carboxyl group (e.g., via metal coordination or protonation) can reduce antiradical activity by 30–50%, as observed in analogous triazole-thioacetic acid derivatives .
- Substitution Effects : Introducing electron-withdrawing groups (e.g., -NO₂) at the 4-position enhances stability but may alter solubility and pharmacological activity. Comparative studies using QSAR models are recommended .
Q. What crystallographic tools are recommended for resolving structural ambiguities in triazole-acetic acid derivatives?
- Methodology : The SHELX system (e.g., SHELXL for refinement, SHELXS/SHELXD for structure solution) is widely used for small-molecule crystallography. Key steps include:
- Data Collection : High-resolution X-ray diffraction (twinned data acceptable).
- Refinement : Use SHELXL’s restraints for hydrogen bonding and torsional angles.
- Validation : Check R-factors (<5% for high-quality data) and electron density maps .
Q. How can researchers reconcile contradictory data on pharmacological activity across structurally similar analogs?
- Methodology :
- Case Study : For 2-((5-(thiophen-2-ylmethyl)-4-amino-4H-1,2,4-triazol-3-yl)thio)acetic acid salts, antiradical activity decreased due to carboxyl group blocking . To resolve contradictions:
- Step 1 : Re-evaluate assay conditions (e.g., pH, solvent polarity).
- Step 2 : Use computational docking to assess binding affinity changes.
- Step 3 : Compare IC₅₀ values across analogs with controlled substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
